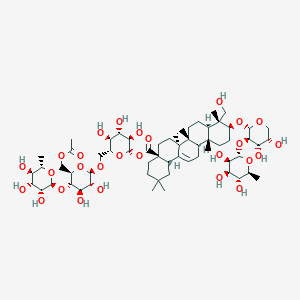
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mécanisme D'action
Target of Action
The primary targets of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide are believed to be associated with anti-tubercular and anti-inflammatory activities . The compound has shown inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . It also interacts with enzymes involved in the biosynthesis of prostaglandins, which play a key role in inflammation .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For anti-tubercular activity, it inhibits the target DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . In terms of anti-inflammatory activity, it is believed to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. In the context of tuberculosis, it disrupts the biosynthesis of arabinogalactan, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis . In terms of inflammation, it inhibits the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and proliferation, offering potential therapeutic benefits for tuberculosis . Additionally, by inhibiting the biosynthesis of prostaglandins, it can potentially reduce inflammation .
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Cellular Effects
The cellular effects of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide are not well documented. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation
Méthodes De Préparation
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-4-methoxy-1,3-benzothiazole with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .
Analyse Des Réactions Chimiques
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It has been investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Comparaison Avec Des Composés Similaires
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives such as:
2-mercaptobenzothiazole: Known for its use in the vulcanization of rubber.
Benzothiazole-2-carboxylic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
7-chloro-4-methoxy-1,3-benzothiazole: A precursor for the synthesis of various benzothiazole derivatives.
This compound stands out due to its unique combination of a benzothiazole moiety with a furan-2-carboxamide group, which imparts distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c1-18-8-5-4-7(14)11-10(8)15-13(20-11)16-12(17)9-3-2-6-19-9/h2-6H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFMSDWOSMYVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)



![6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate](/img/structure/B3014101.png)
![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)


![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)

